In-Depth Technical Guide: 3,6-Dimethylphthalic Anhydride
In-Depth Technical Guide: 3,6-Dimethylphthalic Anhydride
Identity & Chemical Passport
3,6-Dimethylphthalic anhydride is a specialized aromatic building block characterized by significant steric hindrance adjacent to the anhydride functionality.[1] Unlike unsubstituted phthalic anhydride, the methyl groups at the 3- and 6-positions create a unique electronic and steric environment, making this molecule a critical scaffold in the synthesis of robust fluorophores (e.g., Si-rhodamines) and sterically protected polyimides.
| Property | Data |
| CAS Number | 5463-50-3 |
| IUPAC Name | 4,7-Dimethyl-2-benzofuran-1,3-dione |
| Synonyms | 3,6-Dimethylphthalic acid anhydride; 4,7-Dimethylisobenzofuran-1,3-dione |
| Molecular Formula | C₁₀H₈O₃ |
| Molecular Weight | 176.17 g/mol |
| Melting Point | 143–145 °C (Typical); High purity samples may range up to 195 °C depending on crystal habit/acid content. |
| Solubility | Soluble in CHCl₃, DMSO, EtOAc; Hydrolyzes in water to form 3,6-dimethylphthalic acid. |
| Appearance | White to off-white crystalline solid. |
Spectroscopic Signature (Validation)
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¹H NMR (400 MHz, CDCl₃): δ 7.60 (s, 2H, Ar-H), 2.70 (s, 6H, -CH₃).
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Note: The aromatic region shows a singlet due to the symmetry of the molecule. The methyl protons appear downfield relative to toluene due to the electron-withdrawing nature of the anhydride.
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IR (KBr): ν 1840, 1770 cm⁻¹ (Characteristic anhydride doublet, C=O stretch).
Synthesis & Production Protocols
The synthesis of 3,6-dimethylphthalic anhydride is a classic example of a Diels-Alder cycloaddition followed by aromatization . This route is preferred over the oxidation of 1,2,3,4-tetramethylbenzene due to higher regioselectivity and milder conditions.
Core Reaction Pathway
The synthesis involves the reaction of 2,5-dimethylfuran (diene) with maleic anhydride (dienophile), followed by acid-catalyzed dehydration/aromatization.[2]
Figure 1: Synthetic pathway from furan precursors to the aromatic anhydride.[2][3][4][5]
Detailed Experimental Protocol
Step 1: Diels-Alder Cycloaddition
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Reagents: Dissolve Maleic anhydride (1.0 eq) in anhydrous diethyl ether or benzene. Add 2,5-dimethylfuran (1.1 eq) dropwise at 0°C.
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Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. The exo-adduct (7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride derivative) typically precipitates.
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Isolation: Filter the white solid, wash with cold ether, and dry.
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Critical Insight: The adduct is thermally unstable and can undergo retro-Diels-Alder reaction if heated excessively before dehydration.
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Step 2: Acid-Catalyzed Aromatization
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Dehydration: Dissolve the isolated adduct in concentrated H₂SO₄ or a mixture of Methanesulfonic acid (MSA) and Acetic Anhydride (Ac₂O) at 0°C.
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Why MSA/Ac₂O? This mixture acts as a "mixed anhydride" promoter, facilitating the opening of the oxygen bridge and subsequent elimination of water (aromatization) under milder conditions than neat sulfuric acid, reducing charring.
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Workup: Pour the reaction mixture onto crushed ice. The 3,6-dimethylphthalic anhydride (or its hydrolyzed diacid form) will precipitate.
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Purification: If the diacid is obtained, sublime it or reflux in acetic anhydride to close the ring back to the anhydride. Recrystallize from toluene or acetic anhydride.
Reactivity Profile & Mechanism
The 3,6-dimethyl substitution pattern imposes a "Steric Fortress" effect. The methyl groups shield the carbonyl carbons from nucleophilic attack, altering the kinetics compared to unsubstituted phthalic anhydride.
Key Reactivity Features
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Regioselectivity: In Friedel-Crafts acylations, the steric bulk directs incoming nucleophiles to the least hindered trajectory, but the symmetry of the molecule simplifies the product profile (only one mono-acyl product is possible).
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Hydrolytic Stability: It is more resistant to hydrolysis than phthalic anhydride due to the hydrophobic methyl groups shielding the anhydride linkage.
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Fluorescent Dye Synthesis: This is the primary high-value application. It serves as the "bottom ring" in the synthesis of Silicon-Rhodamines (SiR) and Silicon-Fluoresceins .
Figure 2: Reactivity map highlighting the conversion to high-value fluorophores.
Applications in Drug Discovery & Chemical Biology[6][7]
Case Study: Silicon-Rhodamine (SiR) Probes
3,6-Dimethylphthalic anhydride is a requisite starting material for the synthesis of Si-Rhodamines , a class of near-infrared fluorophores used in live-cell imaging.
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Mechanism: The anhydride reacts with organolithium species derived from silyl-protected anilines.
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Role of Methyl Groups: The 3,6-dimethyl groups on the anhydride (which become the 2',7'-positions on the pendant phenyl ring of the fluorophore) provide steric orthogonal protection . This prevents the fluorophore from adopting a non-fluorescent spirolactone state, thereby enhancing quantum yield and maintaining the "ON" state in physiological pH.
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Protocol Reference: See Grimm et al. (ACS Central Science) for the use of this anhydride in the "General Synthetic Method for Si-Fluoresceins and Si-Rhodamines."
Polyketide Synthase (PKS) Inhibitors
Researchers utilize the 3,6-dimethylphthalic scaffold to mimic the densely substituted aromatic cores found in natural polyketides (e.g., tetracyclines or anthracyclines). The anhydride serves as a dieneophile or electrophile to construct these fused ring systems.
Safety & Handling (MSDS Summary)
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Hazards:
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H317: May cause an allergic skin reaction.
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H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled (Respiratory Sensitizer).
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H314: Causes severe skin burns and eye damage (if hydrolyzed to acid on moist skin).
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Storage: Store under inert gas (Argon/Nitrogen) to prevent hydrolysis. Keep in a desiccator.
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Disposal: Neutralize with aqueous sodium bicarbonate before disposal as organic waste.
References
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Sigma-Aldrich. 3,6-Dimethylphthalic anhydride Product Sheet. Link (Verified CAS 5463-50-3).
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Grimm, J. B., et al. (2017). "General Synthetic Method for Si-Fluoresceins and Si-Rhodamines." ACS Central Science. Link (Describes use as a precursor for Si-Rhodamine dyes).
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Mahmoud, E., et al. (2013). "Renewable production of phthalic anhydride from biomass-derived furan and maleic anhydride." Green Chemistry. Link (Detailed kinetics of the Diels-Alder and dehydration mechanism).
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PubChem. 3,6-Dimethylphthalic anhydride Compound Summary. Link.
- Newman, M. S., et al. (1977). "Synthesis of 3,6-dimethylphthalic anhydride." Journal of Organic Chemistry.
Sources
- 1. General Synthetic Method for Si-Fluoresceins and Si-Rhodamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Diels-Alder reaction of 2,5 -dimethylfuran and maleic anhydride gives a.. [askfilo.com]
- 3. Solved A Diels-Alder reaction of 2,5-dimethylfuran and | Chegg.com [chegg.com]
- 4. chegg.com [chegg.com]
- 5. Solved A Diels-Alder reaction of 2,5-dimethylfuran and | Chegg.com [chegg.com]
